molecular formula C17H20BNO2 B1426092 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1171891-07-8

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B1426092
CAS No.: 1171891-07-8
M. Wt: 281.2 g/mol
InChI Key: NWFQXEHKPNULNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a boronic acid derivative with a phenyl group and a pyridine ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting phenylboronic acid with pyridine derivatives under specific conditions.

  • Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions involving boronic acids and halides in the presence of a palladium catalyst.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production often involves optimizing reaction conditions to increase yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Cross-Coupling Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions.

  • Oxidation and Reduction Reactions: Can undergo oxidation to form phenylpyridine derivatives or reduction to form boronic acid derivatives.

Common Reagents and Conditions:

  • Palladium Catalysts: Used in cross-coupling reactions.

  • Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

  • Temperature and Pressure: Reactions are typically conducted at elevated temperatures and pressures to increase reaction rates.

Major Products Formed:

  • Boronic Esters: Common products include boronic esters, which are useful intermediates in organic synthesis.

  • Phenylpyridine Derivatives: Oxidation reactions can yield phenylpyridine derivatives, which have applications in pharmaceuticals and materials science.

Chemistry:

  • Cross-Coupling Reactions: Used extensively in the synthesis of biaryls, which are important in pharmaceuticals and materials science.

  • Catalysis: Serves as a ligand in various catalytic processes.

Biology:

  • Protein Labeling: Utilized in bioconjugation techniques for labeling proteins and peptides.

  • Drug Discovery: Plays a role in the development of new therapeutic agents.

Medicine:

  • Pharmaceutical Synthesis: Used in the synthesis of active pharmaceutical ingredients (APIs).

  • Diagnostic Agents: Potential use in diagnostic imaging and assays.

Industry:

  • Material Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar in structure but lacks the pyridine ring.

  • Biphenyl Derivatives: Similar in application but differ in molecular structure.

Uniqueness:

  • Pyridine Ring: The presence of the pyridine ring enhances the compound's reactivity and stability compared to phenylboronic acid.

  • Versatility: Its ability to participate in various cross-coupling reactions makes it more versatile than similar compounds.

Properties

IUPAC Name

3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-10-14(11-19-12-15)13-8-6-5-7-9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFQXEHKPNULNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726159
Record name 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171891-07-8
Record name 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 2
Reactant of Route 2
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 3
Reactant of Route 3
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 4
Reactant of Route 4
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 5
Reactant of Route 5
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 6
Reactant of Route 6
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.